molecular formula C20H15BrFNO3S B2819472 Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 392290-08-3

Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2819472
CAS RN: 392290-08-3
M. Wt: 448.31
InChI Key: IVZDVVIIDDWCSW-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with an ethyl carboxylate group, a phenyl group, and a 4-bromo-2-fluorobenzamido group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the phenyl and ethyl carboxylate groups, and the addition of the 4-bromo-2-fluorobenzamido group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the phenyl ring, and the 4-bromo-2-fluorobenzamido group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The bromo and fluoro substituents on the benzamido group could potentially undergo substitution reactions. The carboxylate group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and amide groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis and Biological Evaluation : A study presented the synthesis and in vitro anticancer activity of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, indicating potential development for anticancer activity based on low IC50 values in human chronic myelogenous leukaemia (CML) K562 cell line (Mohideen et al., 2017).

Molecular Engineering for Photodetectors

  • Polymer Photodetectors : Research on modified 3,4-ethylenedioxythiophene as the conjugated side chain in polymers significantly decreased the dark current of polymer photodetectors without greatly affecting photovoltaic properties, enhancing detectivity. This suggests a method for improving the sensitivity of polymer-based photodetectors (Zhang et al., 2015).

Chemical Synthesis Techniques

  • Annulation Methods : A phosphine-catalyzed [4 + 2] annulation technique was developed, using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for the synthesis of highly functionalized tetrahydropyridines, showcasing a method for creating complex organic structures with excellent yields and regioselectivity (Zhu et al., 2003).

Fluorescent Sensors

  • Fluorescent pH Sensor : A study described the synthesis and application of a heteroatom-containing organic fluorophore for enzyme-free glucose sensing, highlighting its use as a fluorescent pH sensor in solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors. This research demonstrates the versatility of molecularly engineered materials in sensing applications (Yang et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical or biologically active compound, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk of exposure .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

ethyl 3-[(4-bromo-2-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFNO3S/c1-2-26-20(25)18-16(11-17(27-18)12-6-4-3-5-7-12)23-19(24)14-9-8-13(21)10-15(14)22/h3-11H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZDVVIIDDWCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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